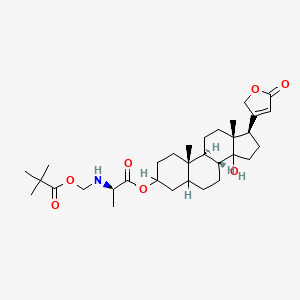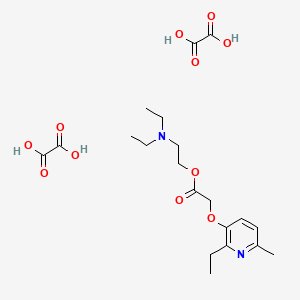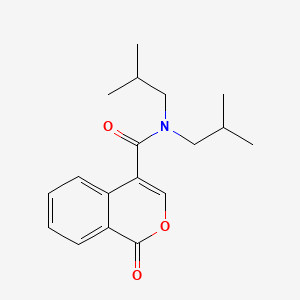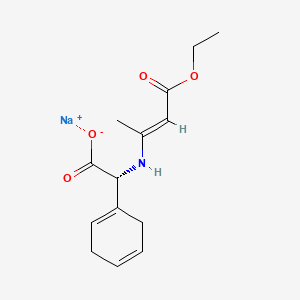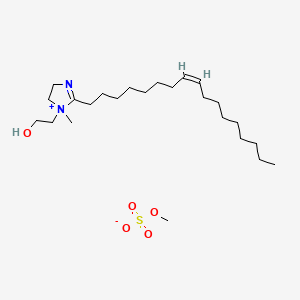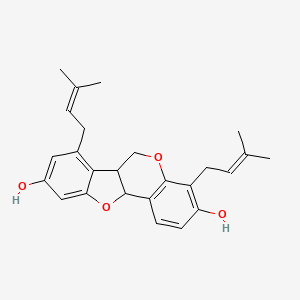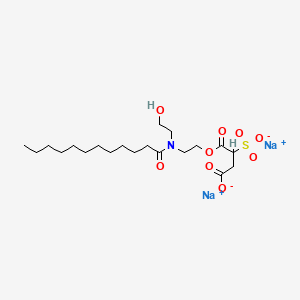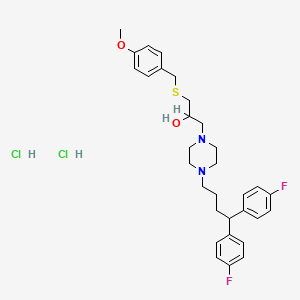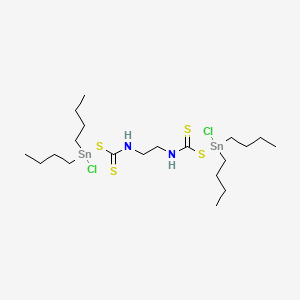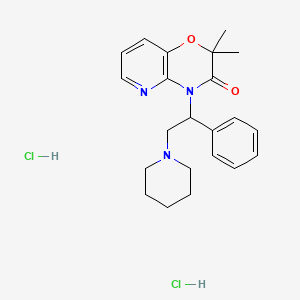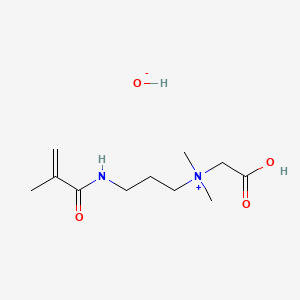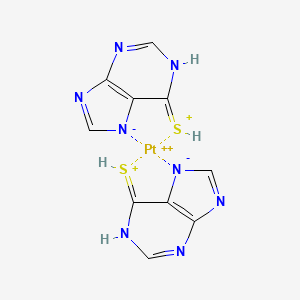
6-Mercaptopurine platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Mercaptopurine platinum is a coordination compound that combines 6-mercaptopurine, a well-known antineoplastic agent, with platinum.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine platinum involves the coordination of 6-mercaptopurine with platinum ions. One common method includes reacting 6-mercaptopurine with a platinum(IV) chloride complex in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of a chelate complex where 6-mercaptopurine acts as a bidentate ligand, coordinating through its sulfur and nitrogen atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions: 6-Mercaptopurine platinum undergoes various chemical reactions, including:
Oxidation: The sulfur atom in 6-mercaptopurine can be oxidized, affecting the stability and reactivity of the compound.
Reduction: Platinum(IV) can be reduced to platinum(II), altering the coordination environment and potentially the biological activity.
Substitution: Ligands in the platinum coordination sphere can be substituted with other ligands, modifying the compound’s properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions using various ligands like chloride or amines
Major Products:
Oxidation: Oxidized derivatives of 6-mercaptopurine.
Reduction: Platinum(II) complexes.
Substitution: New platinum coordination compounds with different ligands
科学研究应用
6-Mercaptopurine platinum has diverse applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of platinum complexes.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, combining the effects of 6-mercaptopurine and platinum-based drugs to enhance cytotoxicity against cancer cells
作用机制
The mechanism of action of 6-mercaptopurine platinum involves multiple pathways:
Inhibition of Nucleic Acid Synthesis: 6-Mercaptopurine interferes with purine metabolism, inhibiting DNA and RNA synthesis.
DNA Crosslinking: Platinum forms crosslinks with DNA, disrupting replication and transcription processes.
Induction of Apoptosis: The combined effects of 6-mercaptopurine and platinum lead to increased apoptosis in cancer cells
相似化合物的比较
Cisplatin: A well-known platinum-based anticancer drug.
6-Thioguanine: Another thiopurine used in cancer treatment.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant
Uniqueness: 6-Mercaptopurine platinum is unique due to its dual mechanism of action, combining the antimetabolite properties of 6-mercaptopurine with the DNA crosslinking ability of platinum. This combination potentially enhances its efficacy against cancer cells compared to individual components .
属性
CAS 编号 |
20146-85-4 |
|---|---|
分子式 |
C10H8N8PtS2+2 |
分子量 |
499.4 g/mol |
IUPAC 名称 |
platinum(2+);1H-purin-7-id-6-ylidenesulfanium |
InChI |
InChI=1S/2C5H4N4S.Pt/c2*10-5-3-4(7-1-6-3)8-2-9-5;/h2*1-2H,(H2,6,7,8,9,10);/q;;+2 |
InChI 键 |
VDQDVOIUYXOUMT-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=[SH+])N1)[N-]C=N2.C1=NC2=C(C(=[SH+])N1)[N-]C=N2.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


